![molecular formula C19H29N3O4 B3970951 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970951.png)
1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate, also known as JNJ-38431055, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, this compound increases the levels of serotonin in the brain, which is believed to improve mood and alleviate symptoms of depression and anxiety. The activation of the 5-HT1A receptor is also believed to contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are both neurotransmitters that play a role in mood regulation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. These effects are believed to contribute to the antidepressant and anxiolytic effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate is its high selectivity for the serotonin transporter and 5-HT1A receptor. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with the serotonin transporter and 5-HT1A receptor. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as addiction and pain. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound, such as its solubility and bioavailability, to improve its potential as a drug candidate.
Scientific Research Applications
1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of addiction and pain.
properties
IUPAC Name |
oxalic acid;1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-2-4-11-20(10-3-1)17-7-12-19(13-8-17)15-16-6-5-9-18-14-16;3-1(4)2(5)6/h5-6,9,14,17H,1-4,7-8,10-13,15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBGKWZFFSXJBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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